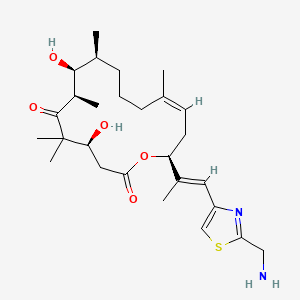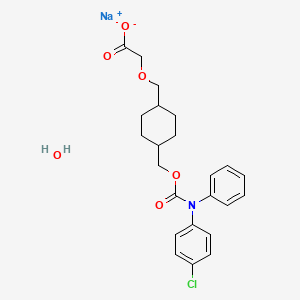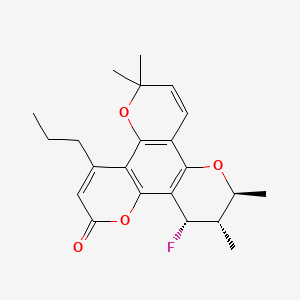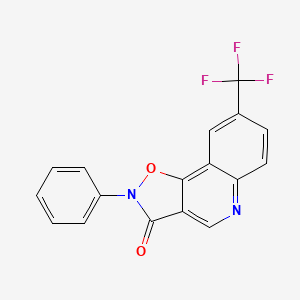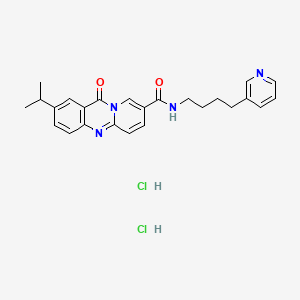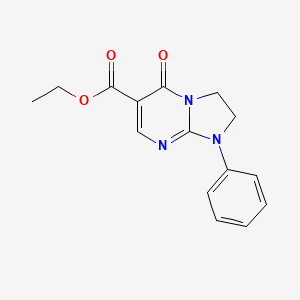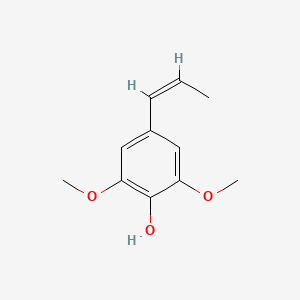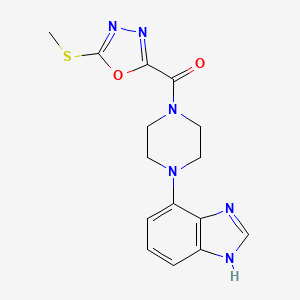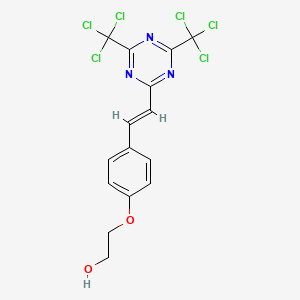
Ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol is a complex organic compound known for its versatile applications in various fields, particularly in photoinitiation and polymer chemistry. This compound is characterized by the presence of trichloromethyl groups and a triazine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol typically involves multiple steps, starting with the preparation of the triazine core The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines
The vinyl group is then introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the vinyl-substituted triazine. Finally, the phenoxyethanol moiety is attached through an etherification reaction, using phenol and ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles like ammonia or thiourea are used under basic conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Ethyl-substituted triazine derivatives.
Substitution: Amino or thio-substituted triazine derivatives.
Aplicaciones Científicas De Investigación
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol is widely used in scientific research due to its photoinitiating properties. It is employed in:
Polymer Chemistry: As a photoinitiator for free radical polymerization, particularly under UV or visible light.
Biology: In the study of photochemical reactions and their biological effects.
Industry: Used in the production of coatings, adhesives, and inks that require controlled polymerization.
Mecanismo De Acción
The compound acts as a photoinitiator by absorbing light energy and undergoing homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The triazine ring and trichloromethyl groups play a crucial role in stabilizing the generated radicals and enhancing the efficiency of the photoinitiation process .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Uniqueness
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol stands out due to its enhanced photoinitiating efficiency and versatility under various light sources, including UV and visible light. Its unique structure allows for better control over polymerization processes, making it a preferred choice in applications requiring precise polymerization control .
Propiedades
Número CAS |
79771-30-5 |
|---|---|
Fórmula molecular |
C15H11Cl6N3O2 |
Peso molecular |
478.0 g/mol |
Nombre IUPAC |
2-[4-[(E)-2-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]ethenyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H11Cl6N3O2/c16-14(17,18)12-22-11(23-13(24-12)15(19,20)21)6-3-9-1-4-10(5-2-9)26-8-7-25/h1-6,25H,7-8H2/b6-3+ |
Clave InChI |
DYNCQGWLQDAERY-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OCCO |
SMILES canónico |
C1=CC(=CC=C1C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


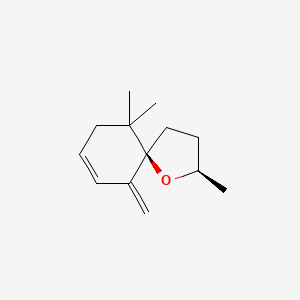
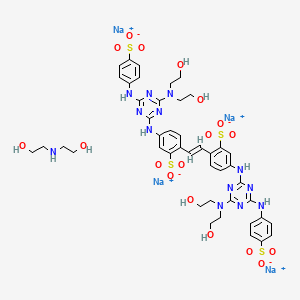
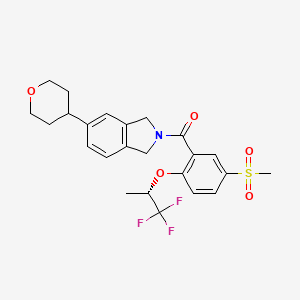
![N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B12747752.png)
